molecular formula C9H16O3 B14438532 Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate CAS No. 78002-67-2

Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate

Cat. No.: B14438532
CAS No.: 78002-67-2
M. Wt: 172.22 g/mol
InChI Key: TXZRYAJZEVSREG-YUMQZZPRSA-N
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Description

Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of cyclohexaneacetic acid, featuring a hydroxyl group on the cyclohexyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate can be synthesized through the esterification of cyclohexaneacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of cyclohexaneacetic acid derivatives.

    Reduction: Formation of cyclohexaneethanol derivatives.

    Substitution: Formation of cyclohexyl halides.

Scientific Research Applications

Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl [(1S,2S)-2-hydroxycyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(1R,2S)-2-hydroxycyclohexyl]acetate
  • Methyl 2-(4-hydroxycyclohexyl)acetate
  • Methyl (2S)-2-hydroxy-2-(naphthalen-2-yl)acetate

Uniqueness

Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

78002-67-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-[(1S,2S)-2-hydroxycyclohexyl]acetate

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

TXZRYAJZEVSREG-YUMQZZPRSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CCCC[C@@H]1O

Canonical SMILES

COC(=O)CC1CCCCC1O

Origin of Product

United States

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